molecular formula C7H5NO B14234891 2,4-Methano-1h-furo[3,4-b]pyrrole CAS No. 216105-87-2

2,4-Methano-1h-furo[3,4-b]pyrrole

Cat. No.: B14234891
CAS No.: 216105-87-2
M. Wt: 119.12 g/mol
InChI Key: OUGJKOMWDTWZOP-UHFFFAOYSA-N
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Description

2,4-Methano-1h-furo[3,4-b]pyrrole is a heterocyclic compound that features a fused ring system combining a furan and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Methano-1h-furo[3,4-b]pyrrole can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Methano-1h-furo[3,4-b]pyrrole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can occur at the pyrrole ring, often using electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce fully saturated compounds.

Scientific Research Applications

2,4-Methano-1h-furo[3,4-b]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Methano-1h-furo[3,4-b]pyrrole involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused ring system, which imparts distinct chemical and physical properties

Properties

CAS No.

216105-87-2

Molecular Formula

C7H5NO

Molecular Weight

119.12 g/mol

IUPAC Name

5-oxa-2-azatricyclo[4.2.1.03,7]nona-1(8),3,6-triene

InChI

InChI=1S/C7H5NO/c1-4-2-7-5(1)6(8-4)3-9-7/h1,3,8H,2H2

InChI Key

OUGJKOMWDTWZOP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C1OC=C3N2

Origin of Product

United States

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